
1-Bromo-4-tert-butylcyclohexane
Overview
Description
1-Bromo-4-tert-butylcyclohexane is an organic compound that belongs to the class of alkyl halides. It consists of a cyclohexane ring substituted with a bromine atom at the first position and a tert-butyl group at the fourth position. This compound is of interest due to its unique structural properties and its reactivity in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-tert-butylcyclohexane can be synthesized through the bromination of 4-tert-butylcyclohexanol. The reaction typically involves the use of a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction conditions usually require a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-tert-butylcyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo E2 elimination reactions to form alkenes.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide (NaOEt) in ethanol, which can replace the bromine atom with an ethoxy group.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in tert-butanol are used to promote the elimination of hydrogen bromide, forming alkenes.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) or lithium aluminum hydride (LiAlH4) can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution: The major product is typically the substituted cyclohexane derivative, such as 4-tert-butylcyclohexanol.
Elimination: The major product is 4-tert-butylcyclohexene, formed by the elimination of hydrogen bromide.
Scientific Research Applications
1-Bromo-4-tert-butylcyclohexane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties.
Pharmaceutical Research: It serves as a building block in the synthesis of potential drug candidates.
Chemical Biology: The compound is used in studies involving the modification of biomolecules.
Mechanism of Action
The mechanism of action of 1-Bromo-4-tert-butylcyclohexane in chemical reactions involves the formation of a transition state where the bromine atom is either substituted or eliminated. In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromine atom. In elimination reactions, a base abstracts a proton from the β-carbon, resulting in the formation of a double bond and the elimination of hydrogen bromide.
Comparison with Similar Compounds
1-Bromo-4-tert-butylcyclohexane can be compared with other similar compounds such as:
1-Bromo-4-methylcyclohexane: Similar in structure but with a methyl group instead of a tert-butyl group.
1-Chloro-4-tert-butylcyclohexane: Similar but with a chlorine atom instead of a bromine atom.
4-tert-Butylcyclohexanol: The alcohol derivative of the compound.
The uniqueness of this compound lies in the steric effects of the tert-butyl group, which influences its reactivity and the stability of its conformations.
Biological Activity
1-Bromo-4-tert-butylcyclohexane is a halogenated cycloalkane that has garnered attention due to its unique structural properties and reactivity. This compound is particularly interesting in the context of biological activity, where its interactions with biological systems can provide insights into its potential applications in medicinal chemistry and organic synthesis.
Chemical Structure
The molecular formula for this compound is C_{10}H_{17}Br. The compound features a bromine atom attached to a cyclohexane ring, which is further substituted with a tert-butyl group at the 4-position. This configuration influences both the steric and electronic properties of the molecule, affecting its reactivity and biological interactions.
Reactivity and Mechanism
This compound can undergo nucleophilic substitution and elimination reactions. The presence of the bulky tert-butyl group affects the stability of different conformations, which in turn influences reaction pathways. For instance, studies show that cis-1-bromo-4-tert-butylcyclohexane reacts more rapidly than its trans counterpart when treated with sodium ethoxide due to favorable anti-periplanar alignments facilitating E2 eliminations .
Table 1: Reactivity Comparison of Isomers
Isomer | Reaction Type | Rate of Reaction | Mechanism Type |
---|---|---|---|
Cis-1-Bromo-4-tert-butylcyclohexane | E2 | Fast | Anti-periplanar |
Trans-1-Bromo-4-tert-butylcyclohexane | E2 | Slow | Less favorable |
Biological Activity
The biological activity of halogenated compounds like this compound can be attributed to their ability to interact with various biological molecules. Such interactions may include:
- Antimicrobial Activity : Halogenated compounds often exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.
- Enzyme Inhibition : The structural characteristics of this compound may allow it to act as an inhibitor for specific enzymes, impacting metabolic pathways.
Case Study: Antimicrobial Properties
A study investigating the antimicrobial efficacy of various halogenated compounds demonstrated that certain derivatives exhibited significant activity against common pathogens. While specific data on this compound is limited, similar compounds have shown promise in this area.
Research Findings
Recent research has focused on the synthesis and reactivity of this compound, exploring its role in organic synthesis and potential applications in drug development. Key findings include:
- Synthesis Pathways : Efficient synthetic routes have been established for producing this compound, allowing for further exploration of its derivatives.
- Biological Assays : Preliminary assays indicate that modifications to the bromine substituent can enhance or diminish biological activity, suggesting a structure-activity relationship that warrants further investigation.
Properties
IUPAC Name |
1-bromo-4-tert-butylcyclohexane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Br/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLKCZOZKNQXDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.